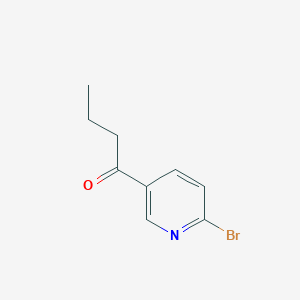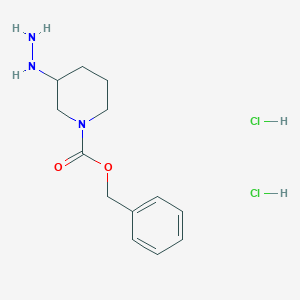![molecular formula C7H7NO3S2 B13054537 (4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione](/img/structure/B13054537.png)
(4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a heterocyclic compound that features a unique thieno[2,3-b]thiopyran structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves the formation of the thieno[2,3-b]thiopyran core followed by the introduction of the hydroxyimino group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thienyl ketone with a suitable sulfur donor can lead to the formation of the thieno[2,3-b]thiopyran core. Subsequent treatment with hydroxylamine under acidic or basic conditions introduces the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thieno[2,3-b]thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
(4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of (4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thieno[2,3-b]thiopyran core can interact with various enzymes and receptors, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3′-dihydroxy-2,2′-biindan-1,1′-dione: This compound shares a similar core structure and exhibits unique electronic properties.
Thieno[3,2-d]pyrimidine derivatives: These compounds have similar thieno structures and are used in medicinal chemistry.
5H-Dithieno[3,2-b2′,3′-d]pyran: This compound is used in the development of low-bandgap polymers for electronic applications.
Uniqueness
(4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is unique due to its specific combination of the thieno[2,3-b]thiopyran core and the hydroxyimino group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H7NO3S2 |
|---|---|
Poids moléculaire |
217.3 g/mol |
Nom IUPAC |
(NE)-N-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H7NO3S2/c9-8-6-1-3-12-7-5(6)2-4-13(7,10)11/h1,3,9H,2,4H2/b8-6+ |
Clé InChI |
YYOMDWQDPOIMLA-SOFGYWHQSA-N |
SMILES isomérique |
C1CS(=O)(=O)C2=C1/C(=N/O)/C=CS2 |
SMILES canonique |
C1CS(=O)(=O)C2=C1C(=NO)C=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-7-methylthieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13054467.png)

![(E)-tert-butyl(4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate](/img/structure/B13054479.png)

![(3R)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13054496.png)






![ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate](/img/structure/B13054517.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13054525.png)
